Methyl 4,5-dimethoxy-2-nitrobenzoate is an organic compound with the molecular formula and a molecular weight of approximately 241.2 g/mol. It is also known by several synonyms, including methyl 6-nitroveratrate and 4,5-dimethoxy-2-nitrobenzoic acid methyl ester. This compound is primarily utilized in scientific research and chemical synthesis due to its unique structural properties and reactivity.
Methyl 4,5-dimethoxy-2-nitrobenzoate can be sourced from various chemical suppliers, including Thermo Scientific and VWR International, where it is available in purities exceeding 97% . It falls under the category of nitrobenzoates, which are esters derived from benzoic acid containing nitro groups. The compound is classified under the Chemical Abstracts Service (CAS) number 26791-93-5 and is recognized in the European Inventory of Existing Commercial Chemical Substances (EINECS) with the number 248-008-5 .
The synthesis of methyl 4,5-dimethoxy-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of veratrole (1,2-dimethoxybenzene) followed by esterification:
Additionally, a two-step hydrazone synthesis has been reported where methyl 4,5-dimethoxy-2-nitrobenzoate is refluxed with hydrazine monohydrate in ethanol to form an intermediate that can be further reacted with aromatic aldehydes to produce arylated hydrazones .
The molecular structure of methyl 4,5-dimethoxy-2-nitrobenzoate features a benzene ring substituted with two methoxy groups (-OCH₃) at the 4 and 5 positions and a nitro group (-NO₂) at the 2 position. The ester functional group (-COOCH₃) is attached to the benzene ring.
COC1=C(C=C(C(=C1)C(=O)OC)[N+](=O)[O-])OCThese structural features contribute to its reactivity and potential applications in various chemical reactions .
Methyl 4,5-dimethoxy-2-nitrobenzoate participates in several chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex organic molecules.
The mechanism of action for methyl 4,5-dimethoxy-2-nitrobenzoate primarily involves its reactivity as an electrophile due to the electron-withdrawing nature of the nitro group. This makes it susceptible to nucleophilic attacks:
These mechanisms are crucial for understanding how this compound can be utilized in synthetic organic chemistry .
These properties make methyl 4,5-dimethoxy-2-nitrobenzoate suitable for various laboratory applications.
Methyl 4,5-dimethoxy-2-nitrobenzoate is employed in several scientific applications:
The synthesis leverages 3,4-dimethoxybenzoic acid or 3,4-dimethoxy-6-nitrobenzaldehyde as key precursors. Two industrially validated pathways are prominent:
Table 1: Comparative Synthesis Routes
| Precursor | Reagents/Conditions | Key Intermediate | Yield |
|---|---|---|---|
| 3,4-Dimethoxybenzoic acid | HNO₃ (20%), 60°C, 6h | 2-Nitro-4,5-dimethoxybenzoic acid | 77% |
| 3,4-Dimethoxy-6-nitrobenzaldehyde | NaClO₂/H₂O₂, MeOH/H₂O, 50°C | 4,5-Dimethoxy-2-nitrobenzoic acid | 93% |
Selective demethylation of the 4,5-dimethoxy groups enables access to ortho-quinone intermediates. A patented method uses potassium hydroxide (2.5 equiv) in refluxing water to cleave the 5-methoxy group regioselectively, yielding 5-hydroxy-4-methoxy-2-nitrobenzoic acid – a precursor to anticancer agents. This avoids hazardous reagents (e.g., BBr₃) and achieves >85% yield [9]. Palladium-catalyzed hydrogenation of the nitro group further generates amino esters for condensed heterocycles [7].
The ester’s carbonyl and nitro groups facilitate parallel derivatization:
Critical parameters for scalable production include:
Table 2: Reaction Optimization Parameters
| Reaction | Optimal Solvent | Critical Reagent | Yield Impact Factor |
|---|---|---|---|
| Nitration | Water | HNO₃ (20%) | Concentration >30% reduces yield by 15% |
| Esterification | Anhydrous MeOH | SOCl₂ (1.2 equiv) | Hydration lowers yield by 20% |
| Demethylation | Water | KOH (2.5 equiv) | Alcoholic solvents cause over-reaction |
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2